![molecular formula C13H12BrN3S B2601637 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)acetonitrile CAS No. 930080-28-7](/img/structure/B2601637.png)
2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)acetonitrile
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Overview
Description
4-Bromophenylacetonitrile is a type of nitrile compound. Nitrile compounds are organic compounds containing a cyano functional group (-CN). Due to the high reactivity of the cyano group, it can be hydrogenated to produce corresponding amine compounds. These are important raw materials for manufacturing medicines, pesticides, dyes, fragrances, and surfactants, and are widely used in various fields of the national economy .
Synthesis Analysis
4-Bromophenylacetonitrile can be prepared by stirring 4-bromobenzyl bromide (5.00g, 0.020 mol) and sodium cyanide (1.18 g, 0.024 mol, 1.2 equivalents) in a suspension of DMF-water (9:1, 35 ml) at 40°C for 12 hours. The reaction mixture is quenched with water and extracted with ethyl acetate (EtOAc). The combined organic matter is washed with saturated sodium chloride (NaCl) and dried with sodium sulfate (Na2SO4) .Chemical Reactions Analysis
There is a report of catalytic protodeboronation of alkyl boronic esters utilizing a radical approach. Paired with a Matteson–CH2– homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
4-Bromophenylacetonitrile has a melting point of 47-49 °C (lit.), a boiling point of 116-118°C at 3mm, a density of 1.49, and a refractive index of 1.6550 (estimate). It is slightly soluble in water and sparingly soluble in chloroform and ethyl acetate. It appears as a crystalline mass that is colorless to pale brown .Scientific Research Applications
Organic Synthesis
The compound can be used in organic synthesis, particularly in the creation of new molecules. For instance, it can be used in the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium . This process is part of the synthesis of a novel racemic secondary alcohol .
Biomedical Applications
Compounds with a similar structure have shown numerous biomedical applications . These include antibacterial activity , antifungal , anticancer , antioxidant activity, and anticonvulsant effects .
Drug Development
The compound could potentially be used in the development of new drugs. For example, compounds with a similar structure have shown antimicrobial , anti-inflammatory , and antifungal activities .
Research in Acetonitrile Applications
The compound could be used in research exploring the applications of acetonitrile in organic synthesis . Acetonitrile is commonly used as an organic solvent and also as an important intermediate in organic synthesis .
Electrochemical Conversions
The compound could be used in the field of electrochemical conversions involving acetonitrile . Due to its good conductivity and environmentally friendly features, acetonitrile has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .
Synthesis of Cyclobutenone
In 2021, Qin et al. reported the first synthesis of cyclobutenone by [2+2] cyclization using acetonitrile as a raw material for C2 cyclization . The first step of the reaction uses acetonitrile as the raw material and solvent .
Safety and Hazards
properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3S/c1-2-17-12(9-16-13(17)18-8-7-15)10-3-5-11(14)6-4-10/h3-6,9H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHXAUFLWMBAIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC#N)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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